Methyl 2-(5-nitrothiophen-2-yl)acetate
Overview
Description
“Methyl 2-(5-nitrothiophen-2-yl)acetate” is an organic compound with the molecular formula C7H7NO4S . It belongs to the family of nitro compounds and is characterized by the presence of a nitro group (-NO2) and a thiophene ring in its chemical structure.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3
. This indicates that the molecule consists of a methyl group (CH3-) attached to a carboxylate group (-COO-) which is further attached to a 5-nitrothiophene ring. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.2 . It is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Nitrothiophene derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, nitration of thiophenes has been explored for synthesizing nitrothiophene derivatives with potential applications in designing new materials and pharmaceuticals. Suzuki et al. (1980) detailed the nitration of 2,5-dimethylthiophene, which might offer insights into methodologies applicable to Methyl 2-(5-nitrothiophen-2-yl)acetate synthesis (Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980).
Biological Applications
The biological properties of nitrothiophene derivatives have been studied, especially in the context of their anticancer activities. Thomson et al. (2006) synthesized nitrothienyl prodrugs of combretastatin A-4, demonstrating the potential for nitrothiophene derivatives in bioreductively targeted cytotoxic anticancer therapies (Thomson, Naylor, Everett, Stratford, Lewis, Hill, Patel, Wardman, & Davis, 2006).
Materials Science
In materials science, nitrothiophene derivatives have been explored for their electronic properties. For example, Chen et al. (1999) investigated a molecule containing a nitroamine redox center in electronic devices, showing negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(5-nitrothiophen-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXXCKXNNUMAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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